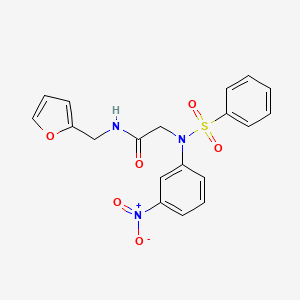
N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MNSG, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MNSG is a small molecule that has been synthesized through a series of chemical reactions, and its structure has been characterized using various analytical techniques.
作用機序
The mechanism of action of N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2 activity, N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the production of prostaglandins, leading to a reduction in inflammation. N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to induce apoptosis in cancer cells, leading to their death. The exact mechanism of this effect is not fully understood, but it is believed to involve the activation of caspases, which are enzymes that are involved in the process of apoptosis.
Biochemical and Physiological Effects
N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of COX-2, leading to a reduction in the production of prostaglandins. N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have shown that N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has anti-inflammatory and anti-cancer effects. N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce inflammation in animal models of inflammatory diseases and to inhibit the growth of tumors in animal models of cancer.
実験室実験の利点と制限
N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can be easily synthesized and purified. Another advantage is that it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. However, one limitation is that the mechanism of action of N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, making it difficult to optimize its use in lab experiments. Another limitation is that N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has not been extensively studied in clinical trials, making it difficult to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate its mechanism of action, particularly its ability to induce apoptosis in cancer cells. Another direction is to optimize its use in lab experiments, such as determining the optimal dosage and administration route. Additionally, future research could focus on the development of new drugs based on the structure of N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, with the goal of improving its safety and efficacy for use in humans.
科学的研究の応用
N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to induce apoptosis in cancer cells, leading to their death. These properties make N~1~-(2-methoxybenzyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide a potential candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-31-21-13-6-5-8-17(21)15-23-22(26)16-24(18-9-7-10-19(14-18)25(27)28)32(29,30)20-11-3-2-4-12-20/h2-14H,15-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCCRAWUEZKSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3456459.png)
![4-(acetylamino)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3456473.png)

![N-(4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456502.png)
![N-(2-furylmethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456503.png)
![N-(3,4-dimethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456511.png)
![N-1,3-benzodioxol-5-yl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456512.png)
![methyl 2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzoate](/img/structure/B3456514.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B3456527.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3456534.png)

![2-[benzyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B3456554.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B3456560.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B3456568.png)